SK&F 108361, also known as Valopicitabine dihydrochloride, is a prodrug of the nucleoside analog 2'-C-methylcytidine. It is primarily recognized for its significant antiviral activity against the hepatitis C virus (HCV). The compound functions by inhibiting RNA-dependent RNA polymerase, which is crucial for the replication of viral RNA. This mechanism positions SK&F 108361 as a promising candidate in antiviral therapy, particularly in the context of hepatitis C infections.
Valopicitabine dihydrochloride is classified under nucleoside analogs and is specifically designed to target viral replication processes. The chemical structure and properties are characterized by its ability to be converted into an active metabolite within the body, enhancing its therapeutic efficacy against HCV.
The synthesis of Valopicitabine dihydrochloride involves several steps, starting from 2'-C-methylcytidine. The compound is synthesized as the 3'-O-L-valinyl ester derivative of this nucleoside. Key synthetic routes include:
This multi-step synthesis requires careful control of reaction conditions to maximize yield and purity.
The molecular formula of Valopicitabine dihydrochloride is with a molecular weight of approximately 429.3 g/mol. Its structural representation can be detailed as follows:
These structural data points indicate the complexity and specificity of the compound's design for targeting viral mechanisms.
Valopicitabine dihydrochloride undergoes various chemical reactions primarily related to its metabolic conversion in biological systems. Upon administration, it is transformed into its active form, 2'-C-methylcytidine triphosphate, through enzymatic processes. This active metabolite then participates in:
These reactions are critical for its antiviral efficacy.
The mechanism of action for Valopicitabine dihydrochloride involves several key steps:
This mechanism highlights the compound's role as an effective antiviral agent.
Valopicitabine dihydrochloride exhibits several notable physical and chemical properties:
These properties are essential for its formulation in pharmaceutical applications.
Valopicitabine dihydrochloride has been extensively researched for its potential applications in treating hepatitis C virus infections. Its primary uses include:
The ongoing research into Valopicitabine's effectiveness continues to position it as a significant player in the field of antiviral drug development.
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3